molecular formula C6H8FN3 B8815057 5-Fluoro-2-hydrazinyl-3-methylpyridine CAS No. 1314960-42-3

5-Fluoro-2-hydrazinyl-3-methylpyridine

Cat. No.: B8815057
CAS No.: 1314960-42-3
M. Wt: 141.15 g/mol
InChI Key: HMTJVMXJVSCPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-hydrazinyl-3-methylpyridine is a fluorinated pyridine derivative featuring a hydrazinyl group at position 2 and a methyl group at position 2. It is synthesized via a reaction between this compound and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol (EtOH) under reflux (80°C, 12 hours), using triethylamine (TEA) as a base. Purification by silica gel column chromatography yields the product with an 81.8% efficiency, as confirmed by LCMS (ESI) m/z M+1: 317.9 .

Properties

CAS No.

1314960-42-3

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

(5-fluoro-3-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8FN3/c1-4-2-5(7)3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10)

InChI Key

HMTJVMXJVSCPMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NN)F

Origin of Product

United States

Comparison with Similar Compounds

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine

  • Structure : Tetrazolyl and phenyl substituents at positions 3 and 3.
  • Synthesis : Synthesized via Chan–Evans–Lam coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid in DMSO .
  • Key Differences :
    • The tetrazolyl group enhances aromatic π-stacking interactions, unlike the hydrazinyl group in the target compound.
    • Structural characterization includes X-ray diffraction and DFT calculations, revealing planar geometry stabilized by intramolecular hydrogen bonds .
  • Applications : Proposed for biological activity testing due to its structural rigidity .

5-Fluoro-2-hydrazinylpyridine Dihydrochloride

  • Structure : Similar hydrazinyl group but lacks the 3-methyl substituent; exists as a dihydrochloride salt.
  • Key Differences :
    • The dihydrochloride form improves aqueous solubility compared to the free base form of the target compound.
    • Similarity score: 0.77 (CAS data) .

2-Amino-5-fluoro-6-methylpyridine

  • Structure: Amino group at position 2, methyl at position 4.
  • Key Differences: The amino group is less reactive than hydrazinyl, limiting its utility in condensation reactions. Similarity score: 0.77 (CAS data) .

5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one

  • Structure: Hydrazinylidene group fused to an indolinone core.
  • Synthesis : Prepared by reacting phenylhydrazine with isatin derivatives .
  • Key Differences: The indolinone scaffold confers anti-HIV and antimicrobial activities, unlike the simpler pyridine backbone of the target compound . Intramolecular hydrogen bonds (N–H⋯O) stabilize its crystal structure .

Comparison with Fluorinated Pyrimidine Derivatives

While 5-fluoro-2-hydrazinyl-3-methylpyridine is a pyridine, fluorinated pyrimidines like 5-fluoro-2′-deoxyuridine (FUDR) and its derivatives are structurally distinct but share fluorine’s electron-withdrawing effects:

  • Biological Activity: FUDR inhibits thymidylate synthase, crucial in DNA synthesis, whereas the target compound’s biological role is underexplored . Lipophilic prodrugs of FUDR (e.g., 3',5'-dioctanoyl-FUDR) show selective anticancer effects in hepatic tumors .
  • Pharmacokinetics :
    • Hepatic arterial infusion of FUDR achieves higher intrahepatic concentrations (94–99% extraction) compared to 5-fluorouracil (19–51%) .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Synthesis Method Key Properties Applications References
This compound C₆H₇FN₃ Condensation with trifluoro-oxobutanoate LCMS m/z 317.9, 81.8% yield Pharmaceutical intermediate
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine C₁₂H₉N₅ Chan–Evans–Lam coupling Planar structure, X-ray/DFT validated Biological activity screening
5-Fluoro-2-hydrazinylpyridine dihydrochloride C₅H₆Cl₂FN₃ Not specified High solubility (dihydrochloride form) Undisclosed
5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one C₁₄H₁₀FN₃O Phenylhydrazine + isatin Antimicrobial, anti-HIV activities Drug development
3',5'-Dioctanoyl-FUDR C₂₆H₃₈F₂N₂O₈ Esterification of FUDR Lipophilic, tumor-selective retention Hepatic cancer therapy

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s high yield (81.8%) contrasts with the multi-step synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, which requires boronic acid coupling .
  • Reactivity: The hydrazinyl group enables condensation reactions (e.g., with ketones or aldehydes), a feature absent in amino- or methoxy-substituted analogs .
  • Biological Potential: While fluoropyrimidines like FUDR are well-established in oncology, the target compound’s hydrazinyl group may position it as a precursor for anticancer or antimicrobial agents, pending further study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.